molecular formula C19H25N3O3 B4965611 1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4965611
M. Wt: 343.4 g/mol
InChI Key: HAMUGHJHLPAWNS-NTCAYCPXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as Meldrum's acid derivative, is a pyrimidine-based compound that has gained significant attention in scientific research. This compound is synthesized through a multistep process and has shown promising results in various applications, including drug discovery and development.

Mechanism of Action

The mechanism of action of 1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative is not fully understood. However, it has been suggested that the compound exerts its biological activity by inhibiting specific enzymes or proteins, leading to the disruption of cellular processes.
Biochemical and Physiological Effects:
1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative has been reported to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial growth. Additionally, 1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative has been reported to modulate the activity of specific enzymes and proteins, leading to changes in cellular processes.

Advantages and Limitations for Lab Experiments

1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative has several advantages for laboratory experiments. The compound is easily synthesized and purified, making it readily available for research purposes. Additionally, the compound has shown promising results in various applications, making it a potential candidate for drug discovery and development. However, the limitations of 1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative include its low solubility in aqueous solutions, which can affect its efficacy in certain applications.

Future Directions

Several future directions for research on 1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative include investigating its potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Additionally, further studies are needed to elucidate the mechanism of action of the compound and to optimize its efficacy in specific applications. Furthermore, the development of novel derivatives of 1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid could lead to the discovery of more potent and selective compounds for various applications.
Conclusion:
In conclusion, 1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative is a pyrimidine-based compound that has shown promising results in various scientific research applications, including drug discovery and development. The compound is synthesized through a multistep process and has several advantages for laboratory experiments. However, further studies are needed to fully understand the mechanism of action of the compound and to optimize its efficacy in specific applications. The development of novel derivatives of 1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid could lead to the discovery of more potent and selective compounds for various applications.

Synthesis Methods

The synthesis of 1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative involves a multistep process, which includes the reaction of 1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid with diethylamine, followed by the addition of benzaldehyde. The final product is obtained through the condensation of the resulting intermediate with urea. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative has shown promising results in various scientific research applications, including drug discovery and development. The compound has been reported to exhibit antitumor, antiviral, and antibacterial activities. Additionally, 1-tert-butyl-5-[4-(diethylamino)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione's acid derivative has been investigated as a potential inhibitor of protein kinases, which play a crucial role in various cellular processes.

properties

IUPAC Name

(5E)-1-tert-butyl-5-[[4-(diethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-6-21(7-2)14-10-8-13(9-11-14)12-15-16(23)20-18(25)22(17(15)24)19(3,4)5/h8-12H,6-7H2,1-5H3,(H,20,23,25)/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMUGHJHLPAWNS-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-1-tert-butyl-5-[[4-(diethylamino)phenyl]methylidene]-1,3-diazinane-2,4,6-trione

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